2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
This compound features a quinoxalin-2-one core linked via an acetamide bridge to a 4-methylthiazole moiety. Quinoxaline derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anticonvulsant activities .
Properties
Molecular Formula |
C15H14N4O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2S/c1-9-8-22-15(16-9)18-13(20)7-19-12-6-4-3-5-11(12)17-10(2)14(19)21/h3-6,8H,7H2,1-2H3,(H,16,18,20) |
InChI Key |
BTGKPVZNWILEEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and potential anticonvulsant properties.
Synthesis
The synthesis of this compound typically involves the condensation of 3-methylquinoxalin-2(1H)-one with various thiazole derivatives. The reaction conditions and purification methods are critical for obtaining high yields and purity of the final product.
Antibacterial Activity
Research has demonstrated that quinoxaline derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
In vitro studies using the cup-plate method revealed that certain derivatives, particularly those with specific substituents on the thiazole ring, showed potent activity against these pathogens. For example, derivatives with p-nitrophenyl and p-trifluoromethylphenyl groups were particularly effective against all tested bacterial strains .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5d | E. coli | High |
| 5h | S. aureus | High |
| 5l | K. pneumoniae | Low |
Antifungal Activity
The antifungal properties of this compound have also been explored. It has shown efficacy against fungi such as:
- Candida albicans
- Aspergillus niger
- Aspergillus flavus
The same derivatives that exhibited strong antibacterial effects also demonstrated significant antifungal activity, indicating a broad-spectrum antimicrobial potential .
| Compound | Fungal Strain | Activity Level |
|---|---|---|
| 5d | C. albicans | Moderate |
| 5h | A. niger | High |
| 5l | A. flavus | Low |
Anticonvulsant Activity
In addition to antibacterial and antifungal activities, some studies have investigated the anticonvulsant potential of quinoxaline derivatives. Compounds derived from 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substituted phenyl)acetamides have shown promising results in animal models of epilepsy. Specifically, compounds with certain substitutions exhibited significant anticonvulsant effects compared to standard treatments like Phenobarbital .
Case Studies
- Study on Antibacterial Efficacy : A study synthesized twelve compounds based on the quinoxaline framework and evaluated their in vitro activity against common bacterial and fungal strains. The results indicated that modifications to the thiazole moiety significantly influenced antimicrobial efficacy .
- Anticonvulsant Screening : Another research effort focused on evaluating the anticonvulsant properties of synthesized quinoxaline derivatives in mice models. Compounds exhibiting structural variations demonstrated varied levels of activity, highlighting the importance of molecular design in drug development .
Scientific Research Applications
General Synthesis Approach
The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 3-methylquinoxalin-2(1H)-one with various acylating agents. A common method includes the use of dimethylformamide as a solvent and potassium bicarbonate as a base to facilitate the reaction. The resultant product is often purified through recrystallization techniques to yield high-purity samples suitable for further evaluation .
Example Synthesis
In one documented synthesis, 1.00 g of 3-methylquinoxalin-2(1H)-one was reacted with 1.15 g of 2-chloro-N-(p-tolyl)acetamide in the presence of potassium bicarbonate under reflux conditions. The product was precipitated and recrystallized from ethanol, yielding crystals suitable for characterization .
Antibacterial and Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, thiazolidinone derivatives synthesized from this quinoxaline framework have shown potent activity against various microbial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with fungal ergosterol biosynthesis .
Anticonvulsant Properties
Another area of interest is the anticonvulsant potential of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides. Research indicates that modifications to the quinoxaline core can enhance efficacy against seizures in animal models. The structure-activity relationship (SAR) studies suggest that specific substitutions at the thiazole ring significantly influence anticonvulsant activity .
Crystal Structure Analysis
The crystal structure of this compound has been analyzed using X-ray diffraction techniques, revealing insights into its molecular arrangement and hydrogen bonding interactions. Notably, chains formed through N-H⋯O and C-H⋯O hydrogen bonds extend along specific crystallographic axes, contributing to the stability and potential biological activity of the molecule .
Case Study 1: Antimicrobial Evaluation
A series of compounds based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylphenyl)acetamide were synthesized and evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against resistant bacterial strains, showcasing their potential as lead compounds for drug development .
Case Study 2: Anticonvulsant Activity
In a study focused on anticonvulsant activity, several derivatives were tested in a pentylenetetrazole-induced seizure model in mice. Compounds demonstrated significant seizure protection at doses ranging from 10 to 50 mg/kg, with some showing comparable efficacy to established anticonvulsants like phenytoin .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinoxaline and thiazole rings are key sites for nucleophilic substitution due to electron-deficient regions:
-
Quinoxaline Ring Reactivity :
The 2-oxo group in the quinoxaline moiety activates adjacent positions (C1 and C3) for nucleophilic attack. For example, in K₂S₂O₈-mediated reactions under blue LED light, sulfate radicals (SO₄⁻- ) selectively attack the C3 position, forming nitrogen-centered radicals that couple with water or other nucleophiles . -
Thiazole Ring Reactivity :
The 4-methylthiazole group participates in reactions at its C2 and C5 positions. Chloroacetamide intermediates (e.g., 2-chloro-N-(4-methylthiazol-2-yl)acetamide) react with quinoxaline derivatives via nucleophilic substitution, facilitated by phase-transfer catalysts like benzyltributylammonium chloride (BTBA) .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Radical substitution | K₂S₂O₈, H₂O, blue LEDs, 24h | C3-hydroxylation or sulfonation |
| SN2 at acetamide | DMF, KI, reflux (353 K) | Formation of hybrid quinoxaline-thiazole cores |
Hydrolysis of the Acetamide Group
The acetamide linker undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Concentrated HCl converts the acetamide to a carboxylic acid, releasing NH₃ and regenerating the parent amine. -
Basic Hydrolysis :
Aqueous NaOH cleaves the amide bond, yielding sodium acetate and the corresponding amine.
Example :
Cyclization Reactions
The compound’s structure permits cyclization to form fused heterocycles:
-
With Thiourea :
Refluxing with thiourea in ethanol generates thiazolidinone derivatives, where the thiazole sulfur acts as a nucleophile. -
Intramolecular Cyclization :
Heating in DMF with KI promotes the formation of tricyclic structures via C–N bond formation between the quinoxaline and thiazole moieties .
Radical-Mediated Reactions
Radical pathways dominate in oxidative environments:
-
Mechanism :
K₂S₂O₈ generates sulfate radicals (SO₄⁻- ) under light, initiating a cascade:
Key Insight :
Radical inhibitors like TEMPO completely suppress these reactions, confirming the radical pathway .
Hydrogen Bonding and Reactivity
Crystal structure analysis reveals N–H⋯O and C–H⋯O hydrogen bonds along the b-axis, which stabilize intermediates during reactions . The non-planar quinoxaline ring (dihedral angle = 1.26°) enhances steric accessibility for nucleophiles .
Comparative Reactivity of Analogues
| Analogues | Key Reactions | Conditions |
|---|---|---|
| 2-(3-Methylquinoxalin-1-yl)acetamide | SN2 substitution, hydrolysis | Reflux in DMF, KI catalyst |
| N-(4-Methylphenyl)acetamide | Electrophilic aromatic substitution | HNO₃/H₂SO₄, 0°C |
| 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(pyridin-3-yl)acetamide | Radical hydroxylation | K₂S₂O₈, H₂O, blue LEDs |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s quinoxaline-thiazole scaffold is shared with several derivatives, differing primarily in substituents on the aromatic rings. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Electron-Withdrawing Groups (EWGs): Derivatives with 4-NO₂ or 4-CF₃ substituents (e.g., 5d, 5h) exhibit higher melting points (228–238°C) due to increased molecular rigidity and intermolecular interactions . These groups also enhance antimicrobial potency by stabilizing charge-transfer interactions with microbial enzymes .
- Electron-Donating Groups (EDGs) : The target compound’s 4-methylthiazole is an EDG, which may reduce antibacterial activity compared to EWGs but improve metabolic stability and membrane permeability .
- Heterocyclic Variations : Triazole-containing analogs (e.g., 11f) demonstrate divergent synthetic routes (click chemistry) and broader-spectrum activity due to additional hydrogen-bonding sites .
Key Observations :
- Hydrazide Derivatives : Compounds like 4a–l () are synthesized via Schiff base formation, yielding 40–54%, suggesting moderate efficiency compared to click chemistry (e.g., 11f) .
- Triazole Derivatives : The use of copper catalysis in 11f enables regioselective triazole formation, a advantage over traditional condensation methods .
Table 3: Antimicrobial Activity of Selected Compounds
Key Observations :
- EWG-Enhanced Activity : 5d and 5h show superior activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria due to nitro and trifluoromethyl groups enhancing electron-deficient interactions .
- Thiazole vs. Triazole : Triazole derivatives (e.g., 11f) exhibit broader activity but require complex synthesis, whereas thiazole-based compounds (e.g., target) prioritize synthetic simplicity .
- Role of Methyl Groups : The target’s 4-methylthiazole may reduce antimicrobial efficacy compared to 5d/5h but could offer advantages in pharmacokinetics, such as prolonged half-life .
Preparation Methods
Formation of 3-Methylquinoxalin-2(1H)-one
The quinoxaline moiety is synthesized via cyclocondensation of o-phenylenediamine with α-ketoesters or α-ketoacids. For this compound, sodium pyruvate reacts with o-phenylenediamine in glacial acetic acid under reflux to yield 3-methylquinoxalin-2(1H)-one. Key parameters include:
The product is purified via recrystallization from ethanol, with structural confirmation through -NMR (δ 2.49 ppm, singlet for CH) and IR (C=O stretch at 1,680 cm).
Introduction of the Acetamide Side Chain
Alkylation with Chloroacetonitrile
The quinoxaline nitrogen at position 1 is alkylated using chloroacetonitrile in the presence of a base:
-
Conditions : 60°C for 12 hours under nitrogen
-
Yield : 65–75%
The intermediate 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetonitrile is hydrolyzed to the corresponding acetic acid using concentrated HCl, followed by conversion to the acid chloride using thionyl chloride.
Amidation with 4-Methyl-1,3-thiazol-2-amine
The acid chloride reacts with 4-methyl-1,3-thiazol-2-amine in anhydrous dichloromethane (DCM) with TEA as a base:
-
Molar ratio : 1:1.2 (acid chloride:amine)
-
Reaction time : 4 hours at 0–5°C
-
Yield : 60–68%
Alternative coupling agents like HATU or EDCl/HOBt improve yields to 75–80% in DMF at room temperature.
Alternative Pathways and Optimization
One-Pot Sequential Reactions
A streamlined approach combines alkylation and amidation in a single pot:
-
3-Methylquinoxalin-2(1H)-one, chloroacetonitrile, and TEA in DMF at 60°C for 6 hours.
-
Direct addition of 4-methyl-1,3-thiazol-2-amine and HATU, stirred for 12 hours at 25°C.
-
Overall yield : 55–60%
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
-
Alkylation : 150 W, 100°C, 30 minutes (yield: 78%)
-
Amidation : 120 W, 80°C, 1 hour (yield: 82%)
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
-NMR (DMSO-d) : δ 2.49 (s, 3H, CH), 4.30 (s, 2H, CH), 6.95 (s, 1H, thiazole-H), 7.45–8.20 (m, 4H, quinoxaline-H).
-
HRMS : m/z 318.36 [M+H].
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Time (h) | Advantages |
|---|---|---|---|---|
| Classical alkylation | Alkylation → hydrolysis → amidation | 60–68 | 24 | Low cost, scalable |
| One-pot synthesis | Combined alkylation/amidation | 55–60 | 18 | Reduced solvent use |
| Microwave-assisted | Microwave irradiation | 78–82 | 1.5 | Rapid, high yield |
Challenges and Solutions
Byproduct Formation
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, Ibrahim et al. (2013) describe a two-step procedure: (1) alkylation of 3-methyl-2-oxoquinoxaline with chloroacetyl chloride under reflux in dioxane, followed by (2) coupling with 2-amino-4-methylthiazole in the presence of triethylamine. Yields (~60–75%) depend on stoichiometric control of chloroacetyl chloride and rigorous exclusion of moisture .
Q. How is the compound structurally characterized, and what analytical techniques validate its purity?
- Methodological Answer : Structural confirmation involves -NMR, -NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., SHELX refinement ) resolves stereoelectronic effects, such as hydrogen bonding between the acetamide carbonyl and thiazole nitrogen. Purity is validated via HPLC (≥95% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical) .
Q. What in vitro assays are used to evaluate its anticonvulsant activity, and what are key findings?
- Methodological Answer : The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents are standard. Ibrahim et al. (2013) reported ED values of 23.7 mg/kg (MES) and 32.1 mg/kg (scPTZ), suggesting GABAergic modulation. Comparisons with phenytoin and carbamazepine highlight its reduced neurotoxicity (rotarod test) .
Advanced Research Questions
Q. How do substituents on the quinoxaline and thiazole moieties affect structure-activity relationships (SAR) for anticonvulsant efficacy?
- Methodological Answer : SAR studies reveal that electron-withdrawing groups (e.g., -Cl, -NO) on the quinoxaline ring enhance lipid solubility and blood-brain barrier penetration, while bulky substituents on the thiazole reduce activity. For example, replacing 4-methylthiazole with 4-phenylthiazole decreases potency by 40%, likely due to steric hindrance at the target site .
Q. What computational or crystallographic evidence explains conflicting solubility data between experimental and predicted values?
- Methodological Answer : Discrepancies arise from polymorphic forms. Molecular dynamics simulations (e.g., using GROMACS) predict high aqueous solubility (~1.2 mg/mL), but experimental data show 0.45 mg/mL due to a stable monoclinic crystal form (P2/c space group) with strong intermolecular H-bonds (graph set analysis: ) . Refinement via SHELXL-2018 resolves these discrepancies by modeling disorder in the thiazole ring .
Q. What in vivo pharmacokinetic challenges are associated with this compound, and how are they addressed?
- Methodological Answer : Poor oral bioavailability (F = 18%) is attributed to first-pass metabolism (CYP3A4-mediated oxidation of the quinoxaline ring). Strategies include prodrug derivatization (e.g., esterification of the acetamide) or co-administration with CYP inhibitors. Ibrahim et al. (2013) improved bioavailability to 42% using a PEGylated nanoemulsion .
Q. How does the compound interact with off-target receptors, and what mitigation strategies exist?
- Methodological Answer : Off-target binding to hERG channels (IC = 1.8 µM) and σ receptors (K = 120 nM) was identified via radioligand assays. Docking studies (AutoDock Vina) suggest modifying the acetamide linker to a sulfonamide reduces hERG affinity by disrupting π-cation interactions .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC values for kinase inhibition assays?
- Methodological Answer : Variations arise from assay conditions (e.g., ATP concentration, incubation time). For example, IC values for EGFR inhibition range from 0.8 µM (10 µM ATP, 30-min incubation) to 3.2 µM (1 mM ATP, 60-min incubation). Standardizing protocols (e.g., Eurofins KinaseProfiler) minimizes variability .
Tables of Key Findings
| Property | Value | Reference |
|---|---|---|
| Melting Point | 168–170°C | |
| logP (Calculated) | 2.9 (XLogP3) | |
| Anticonvulsant ED | 23.7 mg/kg (MES) | |
| hERG IC | 1.8 µM | |
| Bioavailability (PEG) | 42% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
